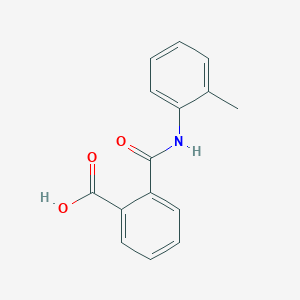

2-(o-Tolylcarbamoyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylphenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFQPNGPGDNBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19336-68-6 | |

| Record name | 2'-METHYLPHTHALANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. These compounds are of significant interest in medicinal chemistry, serving as key structural motifs in various pharmacologically active agents. This document details the core synthetic strategies, provides structured quantitative data for comparative analysis, and outlines detailed experimental protocols for key reactions.

Introduction

2-[(2-substitutedphenyl) carbamoyl] benzoic acids are derivatives of phthalamic acid, characterized by a carboxamide linkage between a phthalic acid moiety and a substituted aniline. The nature and position of the substituent on the phenyl ring play a crucial role in modulating the biological activity of these molecules. The synthetic approaches to these compounds primarily revolve around the formation of the central amide bond. This guide will focus on the most prevalent and effective methods for their preparation.

Core Synthetic Methodologies

The synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids can be broadly categorized into two main approaches: direct acylation of anilines with phthalic anhydride and coupling reactions to form N-aryl anthranilic acid precursors, which can be conceptually related to the target structure.

Direct Acylation using Phthalic Anhydride

The most direct route involves the reaction of phthalic anhydride with an appropriately substituted o-aniline. This reaction proceeds via a nucleophilic acyl substitution where the amino group of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and formation of the desired carboxamide.

A key advantage of this method is its operational simplicity and the ready availability of a wide range of substituted anilines and phthalic anhydride. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.[1][2]

Ullmann Condensation for N-Aryl Anthranilic Acid Precursors

While not a direct synthesis of the target carbamoyl benzoic acids, the Ullmann condensation is a fundamental method for preparing the structurally related N-aryl anthranilic acids (fenamic acids).[3][4] This reaction is crucial for understanding the broader context of synthesizing molecules with an ortho-benzoic acid functionality linked to a substituted phenyl ring. The classical Ullmann condensation involves the copper-catalyzed coupling of a 2-halobenzoic acid with an aryl amine.[5][6][7]

Modern variations of the Ullmann condensation have been developed to improve reaction efficiency, reduce reaction times, and employ more environmentally benign conditions. These include the use of microwave irradiation and ionic liquids.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids and related N-aryl anthranilic acids, providing a comparative overview of different synthetic approaches.

Table 1: Synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids via Phthalic Anhydride Acylation

| Substituent (R) | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| 2-OH | Phthalic anhydride, o-aminophenol | Dichloromethane | - | - | - | [1][2] |

| 2-OCH₃ | Phthalic anhydride, o-anisidine | THF | Stirred, 1 hour, RT | 71 | 190-192 | [1][2] |

| 2-Cl | Phthalic anhydride, o-chloroaniline | THF | Reflux, 1 hour | - | - | [1][2] |

Table 2: Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation

| Product Name | Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |

| N-Aryl Anthranilic Acids | o-chlorobenzoic acid, various substituted anilines | Cupric oxide, anhydrous potassium carbonate | Reflux, 7 hours | Good | [6][7] |

| Mefenamic Acid | Potassium salt of 2-bromobenzoic acid, 2,3-dimethylaniline | Copper (II) acetate | - | - | [10] |

| Meclofenamic Acid | Potassium salt of 2-bromobenzoic acid, 2,6-dichloro-3-methylaniline | Copper (II) bromide, N-ethylmorpholine, diglyme | - | - | [10] |

| N-Aryl Anthranilic Acids | Anthranilic acids, aryl bromides | - | Microwave irradiation | Good to Excellent | [9] |

| N-Aryl Anthranilic Acids | Potassium 2-bromobenzoate, substituted anilines | Copper acetate, [TBP]Cl (ionic liquid) | 170°C | Excellent | [8] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids via Phthalic Anhydride Acylation[1][2]

Materials:

-

Phthalic anhydride

-

Ortho-substituted aniline (e.g., o-aminophenol, o-anisidine, o-chloroaniline)

-

Solvent (e.g., Dichloromethane or Tetrahydrofuran - THF)

-

Round bottom flask

-

Magnetic stirrer

-

Water bath (for reflux)

Procedure:

-

In a round bottom flask, dissolve the ortho-substituted aniline (1 equivalent) in the appropriate solvent (e.g., 20 mL of THF).

-

In a separate flask, dissolve phthalic anhydride (1 equivalent) in the same solvent (e.g., 5 mL of THF).

-

Add the phthalic anhydride solution to the aniline solution.

-

For the synthesis of 2-[(2-methoxyphenyl) carbamoyl] benzoic acid, stir the reaction mixture vigorously at room temperature for one hour.

-

For the synthesis of 2-[(2-chlorophenyl) carbamoyl] benzoic acid, reflux the reaction mixture in a water bath for one hour.

-

After the reaction is complete, cool the mixture. If a precipitate forms, filter the product.

-

The crude product can be purified by washing with a suitable solvent like diethyl ether.

Protocol 2: General Procedure for the Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation[6][7]

Materials:

-

o-chlorobenzoic acid

-

Substituted aniline

-

Cupric oxide (catalyst)

-

Anhydrous potassium carbonate

-

Ethanol (for recrystallization)

-

Reflux apparatus

Procedure:

-

In a round bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 mol), the desired substituted aniline (1.2 mol), cupric oxide (1 g), and anhydrous potassium carbonate (8 g).

-

Heat the mixture under reflux for 7 hours.

-

After reflux, cool the reaction mixture and suspend the resulting solid in water.

-

Precipitate the title compounds by adding dilute hydrochloric acid.

-

Filter the solid product, dry it, and recrystallize from ethanol (95%).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic routes to target compounds and related precursors.

Caption: Workflow for direct acylation synthesis.

Caption: Workflow for Ullmann condensation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 9. scielo.br [scielo.br]

- 10. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

The Multifaceted Biological Activities of Novel Benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their diverse biological activities.[1] In recent years, there has been a surge in the design and synthesis of novel benzoic acid derivatives with enhanced therapeutic potential. These compounds are being extensively investigated for a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory therapies.[1][2] This technical guide provides an in-depth overview of the current landscape of research into the biological activities of novel benzoic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Key Cellular Processes

Novel benzoic acid derivatives have emerged as promising candidates in the development of new anticancer agents.[3] Their mechanisms of action are varied, often involving the inhibition of critical enzymes, induction of apoptosis, and cell cycle arrest.[3][4]

One notable area of research is the development of benzoic acid derivatives as histone deacetylase (HDAC) inhibitors.[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. Certain dihydroxybenzoic acid (DHBA) derivatives have been shown to be potent HDAC inhibitors, leading to the inhibition of cancer cell growth.[4] These compounds can induce the production of reactive oxygen species (ROS) and trigger apoptosis through caspase-3 activation.[4] Furthermore, they have been observed to cause cell cycle arrest in the G2/M phase.[4]

Another strategy involves the conjugation of benzoic acid with other pharmacologically active moieties. For instance, gallic acid–stearylamine conjugates have been synthesized and evaluated for their in vitro anticancer activity.[5] Similarly, novel imidazolyl benzoic acid derivatives have demonstrated promising anticancer activity, with some compounds exhibiting good activity in trypan blue staining assays.[6] The anticancer potential of these derivatives is often evaluated against a panel of human cancer cell lines, such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer), using assays like the MTT assay to determine cell viability.[5]

Quantitative Anticancer Activity Data

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Imidazolyl Benzoic Acid Derivatives | Various | Anticancer Activity | Good to moderate | [6] |

| Gallic Acid-Stearylamine Conjugate | Not Specified | In vitro anticancer activity | Data not provided | [5] |

| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivatives | MCF-7 | IC50 | 15.6 µM | [5] |

| Dihydroxybenzoic Acid (DHBA) | HCT-116, HCT-15, HeLa, SiHa | HDAC Inhibition, Apoptosis Induction | Potent | [4] |

| Benzoic acid, 2-hydroxy-, 2-d-ribofuranosylhydrazide (BHR)-loaded SLNs | HeLa | Antitumor potency | More effective than BHR alone | [7] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antibiotic resistance has necessitated the search for new antimicrobial agents. Benzoic acid and its derivatives have long been used as preservatives due to their antimicrobial properties.[8] Research is now focused on synthesizing novel derivatives with enhanced and broad-spectrum antimicrobial activity.[9][10]

The antimicrobial efficacy of benzoic acid derivatives is influenced by the type, number, and position of substituents on the benzoic ring.[11] For example, the addition of a hydroxyl group at the ortho position of benzoic acid has been shown to enhance its antibacterial activity against E. coli.[11] Sorbic and benzoic acid amide derivatives have been synthesized and tested against a range of microorganisms, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.[9] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of these compounds.[9][11]

Quantitative Antimicrobial Activity Data

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| Sorbic Acid Amide Derivatives | Bacillus subtilis | MIC | 0.17 mM | [9] |

| Sorbic Acid Amide Derivatives | Staphylococcus aureus | MIC | 0.50 mM | [9] |

| Benzoic Acid (Ba) | E. coli O157 | MIC | 1 mg/mL | [11] |

| 2-hydroxybenzoic Acid (2hBa) | E. coli O157 | MIC | 1 mg/mL | [11] |

| p-amino Benzoic Acid (PABA) Schiff Bases | Bacillus subtilis | pMICbs | 2.11 µM/ml | [12] |

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their management. However, traditional NSAIDs are associated with adverse side effects.[13] Novel benzoic acid derivatives are being developed as potent anti-inflammatory agents with improved safety profiles.[14][15]

One mechanism of action for the anti-inflammatory effects of benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.[13] A recently synthesized derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has shown a higher affinity for COX-2 than aspirin in silico and has demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model.[13] This compound was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[13]

Another target for anti-inflammatory benzoic acid derivatives is the P2Y14 receptor, which plays a role in modulating the inflammatory process.[15] A series of 3-amide benzoic acid derivatives have been identified as potent P2Y14 receptor antagonists, with one compound exhibiting an IC50 value of 1.77 nM.[15]

Quantitative Anti-inflammatory Activity Data

| Compound Class | Target/Model | Activity Metric | Value | Reference |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | LPS-induced rats | TNF-α reduction | 5.70+/-1.04 x 10^3 pg/mL | [13] |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | LPS-induced rats | IL-1β reduction | 2.32+/-0.28 x 10^3 pg/mL | [13] |

| 3-amide benzoic acid derivative (16c) | P2Y14 receptor | IC50 | 1.77 nM | [15] |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | Edema inhibition | 48.9–63.1% | [16] |

Other Biological Activities

Beyond these major areas, novel benzoic acid derivatives are being explored for a multitude of other biological activities. These include their roles as:

-

VLA-4 Antagonists: A series of benzoic acid derivatives have been synthesized as potent and orally active VLA-4 antagonists, which are promising for the treatment of inflammatory diseases. One such compound demonstrated an IC50 value of 0.51 nM.[17]

-

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibitors: Methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been designed as multi-target inhibitors of AChE and CAs, which are relevant for the treatment of Alzheimer's disease.[18]

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: 4-benzamidobenzoic acid hydrazide derivatives have been developed as novel sEH inhibitors, which have potential applications in treating hypertension and vascular inflammation.[19]

-

Influenza Neuraminidase Inhibitors: A large series of benzoic acid derivatives have been synthesized and tested for their ability to inhibit influenza neuraminidase, a key enzyme for viral replication.[20]

Experimental Protocols

The evaluation of the biological activity of novel benzoic acid derivatives involves a range of standardized experimental protocols. Below are detailed methodologies for some of the key assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 0.5 × 10^4 cells/well) and incubated to allow for cell attachment.[4]

-

Compound Treatment: The cells are then treated with various concentrations of the test benzoic acid derivatives and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Agar Diffusion Method for Antimicrobial Activity

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.

-

Preparation of Agar Plates: A suitable agar medium is prepared and poured into Petri dishes.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Application of Test Compound: Wells are created in the agar, or sterile paper discs impregnated with the test compound at various concentrations are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around the well or disc is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory potential of a compound.

-

Animal Model: The assay is typically performed on rats or mice.

-

Compound Administration: The test benzoic acid derivative is administered to the animals, usually orally or intraperitoneally, at different doses.[16] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.[16]

-

Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.[16]

Signaling Pathways and Experimental Workflows

The biological effects of novel benzoic acid derivatives are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. ymerdigital.com [ymerdigital.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. The Improvement of the Anticancer Effect of a Novel Compound Benzoic Acid, 2-Hydroxy-, 2-d-ribofuranosylhydrazide (BHR) Loaded in Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 13. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]

- 15. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]

- 17. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Crystal structure of 2-(o-tolyloxy)benzoic acid

An In-depth Technical Guide on the Crystal Structure of 2-(o-tolyloxy)benzoic Acid

This technical guide provides a comprehensive overview of the crystal structure of 2-(o-tolyloxy)benzoic acid, targeting researchers, scientists, and professionals in drug development. The document details the molecular geometry, crystallographic data, and the experimental protocols used for its determination.

Introduction

2-(o-tolyloxy)benzoic acid is a significant intermediate in the synthesis of biaryl moieties, which are prevalent structural motifs in polymeric materials, ligands, and biologically active compounds.[1] Understanding its three-dimensional structure is crucial for structure-based drug design and materials science applications. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of the title compound.

The molecular structure of 2-(o-tolyloxy)benzoic acid reveals a dimeric formation in the crystalline state, facilitated by intermolecular O—H⋯O hydrogen bonds.[1] The dihedral angle between the two phenyl rings is a notable feature of its conformation.[1]

Crystal Structure and Molecular Geometry

The crystal structure of 2-(o-tolyloxy)benzoic acid (C₁₄H₁₂O₃) was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in a triclinic system.[1] A key characteristic of the crystal packing is the formation of dimers through intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules.[1] This hydrogen bonding is a common feature in the crystal structures of carboxylic acids.[2][3] The molecules are observed to stack parallel to the b-axis direction.[1]

The dihedral angle between the planes of the two phenyl rings (C8—C13 and C2—C7) is 76.2 (2)°.[1] The bond lengths and angles within the molecule are within the normal ranges.[1]

Crystallographic Data

The crystallographic data for 2-(o-tolyloxy)benzoic acid is summarized in the table below.

| Parameter | Value[1] |

| Chemical Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.0900 (14) Å |

| b | 7.4820 (15) Å |

| c | 12.680 (3) Å |

| α | 95.34 (3)° |

| β | 96.36 (3)° |

| γ | 115.76 (3)° |

| Volume | 594.5 (2) ų |

| Z | 2 |

| Radiation | Mo Kα |

| Absorption Coefficient (μ) | 0.09 mm⁻¹ |

| Temperature | 293 K |

| Crystal Size | 0.30 × 0.20 × 0.10 mm |

Hydrogen Bond Geometry

The intermolecular hydrogen bond that leads to the dimer formation is detailed below.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| O2—H2A⋯O3ⁱ | 0.82 | 1.81 | 2.624 (3) | 172 |

| Symmetry code: (i) -x+1, -y, -z+1 |

Experimental Protocols

Synthesis and Crystallization

The synthesis of 2-(o-tolyloxy)benzoic acid was carried out following a previously reported literary method.[1] Single crystals suitable for X-ray diffraction were obtained by dissolving 0.2 g (0.87 mmol) of the compound in 25 ml of ethanol. The solvent was then allowed to evaporate slowly at room temperature over a period of approximately six days.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data was collected at the Center of Testing and Analysis, Nanjing University.[1] The structure was solved and refined using the SHELXL97 software.[1] All hydrogen atoms were placed in geometrically calculated positions and constrained to ride on their parent atoms. The C—H bond lengths were set to 0.93 Å for aromatic hydrogens and 0.96 Å for methyl hydrogens, while the O—H bond length was 0.82 Å.[1] The isotropic displacement parameters for the hydrogen atoms were set to 1.2 times that of the attached aromatic carbon atom and 1.5 times that of the other parent atoms.[1]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like 2-(o-tolyloxy)benzoic acid.

References

Spectroscopic Analysis of Carbamoyl Benzoic Acids: A Technical Guide

This guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of carbamoyl benzoic acids. Tailored for researchers, scientists, and professionals in drug development, it details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction to Carbamoyl Benzoic Acids

Carbamoyl benzoic acids, also known as N-acyl anthranilic acids or phthalamic acids, are a class of organic compounds characterized by a benzoic acid moiety linked to a carbamoyl group. This structural motif is of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for understanding their chemical properties and biological activities. Spectroscopic methods provide essential, non-destructive tools for confirming molecular structure, identifying functional groups, and probing the electronic environment of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For carbamoyl benzoic acids, key diagnostic signals include the carboxylic acid proton, the amide proton, and the aromatic protons.

-

Carboxylic Acid Proton (-COOH) : This proton is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm.[1] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Amide Proton (-CONH-) : The chemical shift of the amide proton is also variable and can be found in the range of 8-10 ppm, often appearing as a singlet.

-

Aromatic Protons : The protons on the benzoic acid and the N-substituent phenyl ring typically resonate between 7-8.5 ppm. Their splitting patterns (e.g., doublet, triplet, multiplet) provide crucial information about the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

-

Carboxylic Carbonyl Carbon (-COOH) : This carbon is highly deshielded and appears in the 165-185 ppm region.[2]

-

Amide Carbonyl Carbon (-CONH-) : This carbonyl carbon also resonates in a similar downfield region, typically around 164-168 ppm.

-

Aromatic Carbons : The carbons of the benzene rings appear in the approximate range of 110-150 ppm. The specific chemical shifts are influenced by the nature and position of the substituents.

Quantitative NMR Data

The following table summarizes ¹H NMR data for representative 2-[(substitutedphenyl)carbamoyl]benzoic acids, synthesized from phthalic anhydride and substituted anilines.[3]

| Compound | Substituent (R) | Carboxylic Proton (δ, ppm) | Amide Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Signals (δ, ppm) |

| a | 2-hydroxyphenyl | 13.13 (1H, s) | 10.02 (1H, s) | 6.81-7.88 (8H, m) | 9.53 (1H, s, -OH) |

| b | 2-methoxyphenyl | 13.13 (1H, s) | 10.02 (1H, s) | 6.94-8.24 (8H, m) | 3.84 (3H, s, -OCH₃) |

| c | 2-chlorophenyl | 13.23 (1H, s) | 10.15 (1H, s) | 7.24-7.88 (8H, m) | - |

Data acquired in DMSO solvent.[3] Chemical shifts (δ) are in parts per million (ppm). Multiplicity is denoted as s (singlet) and m (multiplet).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified carbamoyl benzoic acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred due to the good solubility of carboxylic acids and amides.[3]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Key characteristic absorption bands for carbamoyl benzoic acids include:

-

O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band is observed in the 2500-3300 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[1][2]

-

N-H Stretch (Amide) : A moderate absorption typically appears around 3100-3400 cm⁻¹.

-

C=O Stretch (Carbonyl) : Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch appears around 1700-1730 cm⁻¹, while the amide C=O stretch (Amide I band) is typically found at a lower wavenumber, around 1640-1680 cm⁻¹.[3][4] Conjugation with the aromatic ring can lower these frequencies.[4]

-

C-O Stretch (Carboxylic Acid) : A strong band appears in the 1210-1320 cm⁻¹ range.[4]

-

Aromatic C=C Stretch : Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene rings.

Quantitative IR Data

The table below lists the key IR absorption frequencies for representative carbamoyl benzoic acids.

| Compound | Substituent (R) | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Carbonyl Stretches (C=O) (cm⁻¹) |

| a | 2-hydroxyphenyl | 3404 | 3120 | 1712, 1640 |

| b | 2-methoxyphenyl | 3302 | - | 1707, 1674 |

| c | 2-chlorophenyl | 3343 | 3065 | 1710, 1678 |

Data from reference[3]. Frequencies are in reciprocal centimeters (cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the dry carbamoyl benzoic acid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[5]

-

Pellet Formation : Transfer the fine powder to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹, acquiring multiple scans to improve the signal-to-noise ratio.

-

Background Correction : Record a background spectrum of the empty sample chamber or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

For a typical carbamoyl benzoic acid, the following would be expected in an Electron Ionization (EI) mass spectrum:

-

Molecular Ion Peak (M⁺) : The peak corresponding to the intact molecule minus one electron. Its m/z value gives the molecular weight of the compound.

-

Key Fragmentation Pathways :

-

Loss of -OH : A prominent peak at [M-17]⁺.

-

Loss of -COOH : A peak corresponding to [M-45]⁺.

-

Amide Bond Cleavage : Cleavage of the amide C-N bond can lead to fragments corresponding to the benzoyl cation ([C₆H₅CO]⁺, m/z 105 for the parent structure) and the substituted aniline fragment.[6]

-

Predicted Mass Spectrometry Data for 2-(phenylcarbamoyl)benzoic acid (C₁₄H₁₁NO₃)

| Ion Type | Formula | Predicted m/z | Description |

| Molecular Ion | [C₁₄H₁₁NO₃]⁺ | 241 | Parent molecule |

| Fragment | [C₁₄H₁₀NO₂]⁺ | 224 | Loss of OH radical [M-17] |

| Fragment | [C₁₃H₁₀NO]⁺ | 196 | Loss of COOH radical [M-45] |

| Fragment | [C₇H₅O₂]⁺ | 121 | Cleavage forming phthalic anhydride related ion |

| Fragment | [C₇H₅O]⁺ | 105 | Cleavage forming benzoyl cation |

| Fragment | [C₆H₅]⁺ | 77 | Loss of CO from benzoyl cation |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).[7]

-

Ionization : Ionize the sample using an appropriate method. Electron Ionization (EI) is common for generating fragment-rich spectra, while soft ionization techniques like Electrospray Ionization (ESI) are often used to preserve the molecular ion.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions to generate the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals (e.g., n→π* and π→π* transitions). For carbamoyl benzoic acids, the aromatic rings and carbonyl groups are the primary chromophores.

The UV spectrum is expected to show strong absorptions related to the π→π* transitions of the conjugated aromatic system. The λmax (wavelength of maximum absorbance) for benzoic acid is around 230 nm.[8] The presence of the carbamoyl group and other substituents on the phenyl rings will influence the exact position and intensity of these absorption bands. The spectra are often pH-dependent due to the protonation/deprotonation of the carboxylic acid group.[9]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the carbamoyl benzoic acid in a UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solution). Concentrations are typically in the micromolar (µM) range.

-

Cuvette Filling : Fill a quartz cuvette with the sample solution. Fill a matching cuvette with the pure solvent to use as a reference (blank).

-

Data Acquisition : Place the sample and reference cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance.

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Visualizing Spectroscopic Workflows and Relationships

Diagrams created with Graphviz can effectively illustrate the logical flow of analysis and the interplay between different techniques.

Caption: General workflow for the spectroscopic analysis of carbamoyl benzoic acids.

Caption: Relationship between spectroscopic methods and the structural information they provide.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chemrj.org [chemrj.org]

- 6. docbrown.info [docbrown.info]

- 7. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Potential Therapeutic Targets of Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. These compounds are prevalent in nature and have been synthetically modified to target various biological pathways implicated in numerous diseases. Their relatively simple structure allows for facile chemical modification, making them attractive candidates for drug discovery and development. This guide provides a comprehensive overview of the key therapeutic targets of benzoic acid derivatives, focusing on their applications in oncology, inflammation, neurodegenerative diseases, and infectious diseases. We will delve into the mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways.

Anticancer Targets

Benzoic acid derivatives have emerged as promising anticancer agents by targeting several key proteins and pathways involved in cancer cell proliferation, survival, and metastasis.[1][2][3]

Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[5][6][7] Benzoic acid derivatives, particularly those with hydroxyl substitutions, have been identified as potent HDAC inhibitors.[5][6][7][8]

One notable example is 3,4-dihydroxybenzoic acid (DHBA), which has been shown to inhibit HDAC activity, leading to the growth inhibition of cancer cells.[5][6][7] The mechanism involves the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis.[5][6][7] DHBA also causes cell cycle arrest at the G2/M phase.[5][6][7]

Signaling Pathway of HDAC Inhibition by Benzoic Acid Derivatives

References

- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

In Silico Modeling of 2-(o-Tolylcarbamoyl)benzoic Acid Interactions: A Technical Guide

Introduction

This technical guide provides an in-depth exploration of the in silico modeling of 2-(o-Tolylcarbamoyl)benzoic acid and its interactions with biological targets. While direct research on this compound is limited, it is a structural isomer of the well-known nonsteroidal anti-inflammatory drug (NSAID), mefenamic acid. Therefore, this guide will focus on the extensive in silico and experimental data available for mefenamic acid as a surrogate to understand the potential interactions of this class of compounds, particularly with cyclooxygenase (COX) enzymes. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Structural Context

This compound and mefenamic acid share the same molecular formula but differ in the connectivity of their atoms. Mefenamic acid, chemically known as 2-((2,3-dimethylphenyl)amino)benzoic acid, is a widely used NSAID for pain relief.[1][2][3] Its mechanism of action primarily involves the inhibition of COX enzymes.[4][5]

In Silico Modeling of Mefenamic Acid Interactions with COX-2

Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a ligand to a protein target. Numerous studies have investigated the interaction of mefenamic acid with the active site of COX-2.

Binding Affinity and Interactions

In silico docking studies consistently show that mefenamic acid binds within the active site of the human cyclooxygenase-2 (COX-2) enzyme.[6] The binding energy, which indicates the stability of the ligand-protein complex, has been calculated in various studies. For instance, one study reported a binding energy of -9.1 kcal/mol for mefenamic acid with the COX-2 receptor (PDB ID: 5IKR).[7]

The interactions between mefenamic acid and the amino acid residues of the COX-2 active site are crucial for its inhibitory activity. Key interacting residues often include TYR385 and SER530.[7] These interactions, typically hydrogen bonds and hydrophobic interactions, stabilize the binding of mefenamic acid within the enzyme's active site, preventing the binding of its natural substrate, arachidonic acid.

Quantitative In Silico Data

The following table summarizes the in silico binding affinity of mefenamic acid with the COX-2 enzyme from a representative study.

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| Mefenamic Acid | Cyclooxygenase-2 (COX-2) | 5IKR | -9.1 | TYR385, SER530 | [7] |

Experimental Data for Mefenamic Acid

Experimental validation is essential to complement in silico predictions. The inhibitory activity of mefenamic acid against COX enzymes is quantified by its half-maximal inhibitory concentration (IC50) values.

In Vitro Inhibitory Activity

Mefenamic acid is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.[5] However, it shows a degree of selectivity towards COX-1.

| Compound | Target | IC50 | Reference |

| Mefenamic Acid | hCOX-1 | 40 nM | [8] |

| Mefenamic Acid | hCOX-2 | 3 µM | [8] |

| Mefenamic Acid | mCOX-2 | KI of 10 ± 5 μM | [9] |

Signaling Pathways

The inhibition of COX-2 by NSAIDs like mefenamic acid impacts downstream signaling pathways involved in inflammation and pain. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2).[10]

COX-2 Signaling Pathway

The following diagram illustrates the central role of COX-2 in the prostaglandin synthesis pathway and its subsequent downstream effects.

Regulation of COX-2 Expression

The expression of the COX-2 gene is induced by various stimuli, including inflammatory signals and growth factors. Several signaling pathways converge to regulate its transcription.

Experimental Protocols

This section outlines a general methodology for performing in silico molecular docking studies, similar to those cited for mefenamic acid.

Molecular Docking Protocol

Methodology:

-

Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKR) is obtained from the Protein Data Bank. Water molecules, co-crystallized ligands, and any other heteroatoms are typically removed. Hydrogen atoms are added to the protein structure, and it is prepared for docking using software like AutoDockTools.

-

Ligand Preparation: The 3D structure of the ligand (mefenamic acid) is generated using chemical drawing software (e.g., ChemDraw) and then optimized to its lowest energy conformation using a suitable force field.

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The dimensions and center of the grid are chosen to encompass the known binding pocket.

-

Molecular Docking: Docking is performed using software such as AutoDock Vina. The program samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

-

Pose Analysis and Visualization: The resulting docked poses are analyzed. The pose with the lowest binding energy is typically considered the most favorable. Visualization software (e.g., PyMOL, Discovery Studio) is used to examine the binding mode and interactions between the ligand and the protein.[11]

Synthesis of 2-(Arylcarbamoyl)benzoic Acids

For researchers interested in synthesizing this compound or its analogs, a general synthetic route involves the reaction of phthalic anhydride with the corresponding aniline derivative.[12]

General Procedure: Phthalic anhydride is reacted with o-toluidine in a suitable solvent, often with heating, to yield this compound.[12]

Conclusion

While direct in silico modeling data for this compound is scarce, the extensive research on its isomer, mefenamic acid, provides a robust framework for understanding its potential biological interactions. The in silico and experimental data for mefenamic acid strongly suggest that this class of compounds targets COX enzymes. The methodologies and pathways detailed in this guide offer a comprehensive starting point for researchers and drug development professionals to explore the therapeutic potential of this compound and related molecules through computational and experimental approaches.

References

- 1. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 2. Mefenamic Acid [webbook.nist.gov]

- 3. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]

- 6. Molecular Docking and In Silico Cogitation Validate Mefenamic Acid Prodrugs as Human Cyclooxygenase-2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Discovery of Benzoic Acid Derivatives as Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of benzoic acid has proven to be a fruitful starting point for the discovery of novel receptor agonists, leading to the development of therapeutic agents for a range of diseases. This technical guide provides an in-depth overview of the discovery and characterization of benzoic acid derivatives as agonists for three key receptor targets: the Lysophosphatidic Acid Receptor 2 (LPA2), the Beta-3 Adrenergic Receptor (β3-AR), and the Retinoid X Receptor (RXR). The following sections detail the quantitative data for representative compounds, the experimental protocols for their evaluation, and the signaling pathways they modulate.

Benzoic Acid Derivatives as LPA2 Receptor Agonists

The LPA2 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target due to its role in cell survival and mucosal protection.[1][2][3][4] Researchers have identified sulfamoyl benzoic acid (SBA) analogues as potent and specific LPA2 agonists.[1][2][3][4]

Quantitative Data for Sulfamoyl Benzoic Acid Analogues

The following table summarizes the in vitro potency of selected sulfamoyl benzoic acid derivatives at the human LPA2 receptor.

| Compound ID | Structure | LPA2 EC50 (nM) | Selectivity vs. LPA1/3/4/5 | Reference |

| 4 | 2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | ~2000 | Specific agonist | [3][4] |

| 11d | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 0.00506 | Specific agonist | [3][4] |

| GRI977143 | 2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid | ~2000 | Specific agonist, also inhibits LPA3 | [5] |

Experimental Protocols

This assay is a primary functional screen to determine the agonist activity of compounds at LPA receptors.

-

Cell Culture: Mouse embryonic fibroblast (MEF) cells derived from LPA1 & LPA2 double-knockout mice are transduced with a lentivirus containing the human LPA2 receptor. Control cells are transduced with an empty vector. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells per well and incubated overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with Fura-2 AM (3 µM) in Krebs' buffer containing 0.01% pluronic acid for 60 minutes at 37°C.

-

Compound Addition: After washing the cells with Krebs' buffer, test compounds (benzoic acid derivatives) are added at various concentrations.

-

Fluorescence Measurement: Intracellular calcium mobilization is measured using a fluorescence plate reader (e.g., FlexStation). The ratio of fluorescence emission at 510 nm is determined for excitation wavelengths of 340 nm and 380 nm.

-

Data Analysis: The change in fluorescence ratio is plotted against the compound concentration, and the EC50 value is calculated using a sigmoidal dose-response curve fit.

Signaling Pathway and Experimental Workflow

The activation of the LPA2 receptor by a benzoic acid derivative agonist initiates a signaling cascade that promotes cell survival.

References

- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 2. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-(Arylthio)benzoic Acid Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(arylthio)benzoic acid derivatives, a promising class of small molecule inhibitors targeting key proteins implicated in various diseases. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to 2-(Arylthio)benzoic Acid Inhibitors

The 2-(arylthio)benzoic acid scaffold has emerged as a versatile chemical framework for the design of potent and selective inhibitors of several important biological targets. These compounds have demonstrated significant inhibitory activity against the fat mass and obesity-associated protein (FTO), protein disulfide isomerase (PDI), and microsomal prostaglandin E2 synthase-1 (mPGES-1). The therapeutic potential of these inhibitors spans oncology, thrombosis, and inflammatory diseases. This guide will delve into the specific SAR for each of these targets, providing a foundation for the rational design of next-generation therapeutics.

Inhibition of the Fat Mass and Obesity-Associated Protein (FTO)

FTO is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation. Its overexpression has been linked to the progression of acute myeloid leukemia (AML), making it a compelling target for anticancer drug development.[1] A series of 2-(arylthio)benzoic acid derivatives have been developed as FTO inhibitors, with SAR studies revealing key structural features for potent inhibition.

Quantitative Structure-Activity Relationship (SAR) Data for FTO Inhibitors

The following table summarizes the in vitro inhibitory activity of selected 2-(arylthio)benzoic acid derivatives against the FTO protein. The data highlights the impact of substitutions on the arylthio and benzoic acid moieties on inhibitory potency.

| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM)[2] |

| 8a | H | H | H | H | 1.5 ± 0.2 |

| 8b | 4-Cl | H | H | H | 0.5 ± 0.1 |

| 8c | 3,4-diCl | H | H | H | 0.3 ± 0.1 |

| 8d | 4-Br | H | H | H | 0.6 ± 0.1 |

| 8e | 4-F | H | H | H | 0.8 ± 0.1 |

| 8f | 4-CH3 | H | H | H | 1.2 ± 0.2 |

| 8g | 4-OCH3 | H | H | H | > 10 |

| 8h | H | 5-Cl | H | H | 0.9 ± 0.1 |

| 8i | H | H | 6-Cl | H | 2.1 ± 0.3 |

| 8j | H | H | H | 3'-Cl | 0.7 ± 0.1 |

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the FTO enzyme by 50%.

FTO Signaling Pathway in Acute Myeloid Leukemia (AML)

FTO promotes leukemogenesis by demethylating N6-methyladenosine (m6A) on specific mRNA transcripts, leading to their altered stability and translation. Key targets of FTO in AML include the transcripts for ASB2 and RARA. By reducing m6A levels, FTO leads to the degradation of these transcripts, which in turn promotes the proliferation and survival of AML cells. Inhibition of FTO restores m6A levels, leading to the upregulation of ASB2 and RARA and subsequent anti-leukemic effects.

Inhibition of Protein Disulfide Isomerase (PDI)

PDI Signaling in Thrombosis and Cancer

In the context of thrombosis, extracellular PDI is involved in the activation of platelets and the generation of fibrin. In cancer, PDI's role in proper protein folding is co-opted by cancer cells to manage the high demand for protein synthesis and secretion associated with rapid proliferation and metastasis. Inhibition of PDI can disrupt these processes, leading to ER stress and apoptosis in cancer cells, and can also have antithrombotic effects.

Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a potent pro-inflammatory mediator involved in pain, fever, and swelling. Selective inhibition of mPGES-1 is a promising strategy for the development of anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). As with PDI, there is a lack of specific quantitative SAR data for 2-(arylthio)benzoic acid derivatives as mPGES-1 inhibitors in the public domain, though other inhibitor scaffolds have been extensively studied.

mPGES-1 Signaling in Inflammation

The inflammatory response triggers the upregulation of both cyclooxygenase-2 (COX-2) and mPGES-1. COX-2 converts arachidonic acid to PGH2, which is then specifically converted to PGE2 by mPGES-1. PGE2 then acts on its receptors to mediate various inflammatory responses.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of 2-(arylthio)benzoic acid inhibitors. The following sections provide methodologies for key in vitro assays.

FTO Inhibition Assay (Chemiluminescent)

This assay measures the demethylase activity of FTO by quantifying the amount of methylated substrate remaining after the enzymatic reaction.

Materials:

-

Recombinant human FTO enzyme

-

Methylated substrate (e.g., m6A-containing oligonucleotide)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

-

Anti-m6A antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

96-well microplate

-

Plate reader with chemiluminescence detection

Procedure:

-

Prepare a solution of the 2-(arylthio)benzoic acid inhibitor in DMSO and dilute to the desired concentrations in assay buffer.

-

In a 96-well plate, add 20 µL of the inhibitor solution or vehicle control (DMSO in assay buffer).

-

Add 20 µL of recombinant FTO enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the methylated substrate to each well.

-

Incubate the plate for 1 hour at 37°C.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 50 µL of the anti-m6A antibody solution (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 50 µL of the HRP-conjugated secondary antibody solution (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 50 µL of the chemiluminescent substrate to each well.

-

Immediately measure the chemiluminescence signal using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

PDI Inhibition Assay (Insulin Turbidity)

This assay measures the reductase activity of PDI by monitoring the aggregation of the insulin B chain upon reduction of its disulfide bonds.

Materials:

-

Recombinant human PDI enzyme

-

Insulin solution (1 mg/mL in 100 mM phosphate buffer, pH 7.5)

-

Dithiothreitol (DTT) solution (100 mM)

-

Assay buffer (100 mM phosphate buffer, pH 7.5, 2 mM EDTA)

-

96-well microplate

-

Plate reader with absorbance detection at 650 nm

Procedure:

-

Prepare a solution of the 2-(arylthio)benzoic acid inhibitor in DMSO and dilute to the desired concentrations in assay buffer.

-

In a 96-well plate, add 10 µL of the inhibitor solution or vehicle control.

-

Add 150 µL of the insulin solution to each well.

-

Add 20 µL of the recombinant PDI enzyme solution to each well and incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of the DTT solution to each well.

-

Immediately begin monitoring the increase in absorbance at 650 nm every minute for 30 minutes using a plate reader.

-

Determine the initial rate of the reaction (V0) for each inhibitor concentration.

-

Calculate the percent inhibition and determine the IC50 value.

mPGES-1 Inhibition Assay (Cell-Free)[1][3]

This assay measures the activity of mPGES-1 by quantifying the amount of PGE2 produced from the substrate PGH2.[3]

Materials:

-

Recombinant human mPGES-1 enzyme[3]

-

Prostaglandin H2 (PGH2) substrate[3]

-

Glutathione (GSH)[3]

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)[3]

-

Stop solution (e.g., 1 M HCl with a reducing agent like SnCl2)[1]

-

PGE2 ELISA kit

-

96-well microplate

Procedure:

-

Prepare a solution of the 2-(arylthio)benzoic acid inhibitor in DMSO and dilute to the desired concentrations in assay buffer.

-

In a 96-well plate, add 10 µL of the inhibitor solution or vehicle control.

-

Add 70 µL of a pre-reaction mix containing the recombinant mPGES-1 enzyme and GSH in assay buffer to each well.

-

Pre-incubate the plate for 15 minutes on ice.[1]

-

Initiate the reaction by adding 20 µL of the PGH2 substrate solution.[1]

-

Incubate the reaction for 60 seconds at room temperature.[1]

-

Stop the reaction by adding 20 µL of the stop solution.[1]

-

Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

AML Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

AML cell line (e.g., MV4-11, MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

Procedure:

-

Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of the 2-(arylthio)benzoic acid inhibitor in complete medium.

-

Add 100 µL of the inhibitor solutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition) value.

Experimental and Screening Workflows

The following diagrams illustrate typical workflows for the screening and characterization of 2-(arylthio)benzoic acid inhibitors.

Conclusion

The 2-(arylthio)benzoic acid scaffold represents a valuable starting point for the development of potent and selective inhibitors against a range of therapeutic targets. The SAR data for FTO inhibitors highlights the importance of specific substitutions on the aryl rings for achieving high potency. While comprehensive SAR data for PDI and mPGES-1 inhibitors of this specific chemical class is currently limited in the public literature, the provided experimental protocols and an understanding of the relevant signaling pathways offer a solid foundation for future research and development in this area. The continued exploration of this chemical space is likely to yield novel drug candidates with significant therapeutic potential.

References

- 1. bmbreports.org [bmbreports.org]

- 2. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

Benzoic Acid: A Comprehensive Technical Guide to its Natural Origins and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, the simplest aromatic carboxylic acid, is a compound of significant interest across various scientific disciplines, including food science, pharmaceuticals, and industrial chemistry. Its natural occurrence in a wide array of plant and animal tissues, coupled with its straightforward industrial synthesis, makes it a versatile molecule with diverse applications. This technical guide provides an in-depth exploration of the natural sources of benzoic acid, its biosynthetic pathways, and the prevalent methods for its chemical synthesis. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the subject matter.

Natural Sources of Benzoic Acid

Benzoic acid is biosynthesized by a variety of plants, microorganisms, and is also found in some animal tissues.[1] Its presence in nature is often associated with defense mechanisms against pathogens.[2]

Occurrence in Plants and Fruits

Many plants and fruits are natural sources of benzoic acid and its derivatives.[3] Berries, in particular, are known to contain high concentrations of this compound, which contributes to their long shelf life.[2][3] Cranberries are one of the richest natural sources, containing up to 0.5% of their weight as benzoic acid.[3] Other notable sources include blueberries, raspberries, blackberries, plums, and prunes.[2][3] Benzoic acid is also found in spices such as cinnamon and cloves.[4][5]

Table 1: Quantitative Data on Benzoic Acid in Natural Sources

| Natural Source | Concentration Range (mg/kg) | Reference(s) |

| Blueberries | up to 1300 | [5][6] |

| Cranberries | up to 5000 (0.5% of weight) | [3] |

| Cinnamon | 335 | [5][6] |

| Cottage Cheese | 90 | [5][6] |

| Yogurt | up to 50 | [7] |

| Strained Yogurt | 6.4 - 83 | [7] |

| Cheese (various) | 5.46 - 41.01 | [7] |

| Ayran (Yogurt Drink) | 0.6 - 12.8 | [7] |

| Butter | 0.0 - 7.3 | [7] |

Occurrence in Fermented Foods

Benzoic acid is also a natural product of fermentation in certain foods, particularly dairy products. Lactic acid bacteria can convert hippuric acid, naturally present in milk, into benzoic acid.[4] This contributes to the characteristic flavor and preservative qualities of fermented dairy products like yogurt and cheese.[7]

Biosynthesis of Benzoic Acid

The biosynthesis of benzoic acid in nature occurs through different pathways in plants and microorganisms.

Biosynthesis in Plants

In plants, benzoic acid is primarily synthesized from the amino acid L-phenylalanine via the phenylpropanoid pathway.[8] The pathway involves the shortening of the C3 side chain of cinnamic acid, a derivative of phenylalanine.[8][9] This can occur through a β-oxidative pathway, a non-β-oxidative pathway, or a combination of both.[8] The core β-oxidative pathway, which takes place in the peroxisomes, is a key route for benzoic acid formation.[8][9]

Below is a DOT script representation of the core β-oxidative pathway for benzoic acid biosynthesis in plants.

Biosynthesis in Microorganisms

Certain bacteria, such as Streptomyces maritimus, can also produce benzoic acid.[10] The bacterial pathway also starts from phenylalanine and proceeds through cinnamic acid, similar to the plant pathway.[11][10] The process involves a series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), acyl-CoA ligase, enoyl-CoA hydratase, and β-ketothiolase.[11][10]

The following DOT script illustrates the biosynthetic pathway of benzoic acid in Streptomyces maritimus.

Synthesis of Benzoic Acid

The industrial production of benzoic acid is primarily achieved through the liquid-phase air oxidation of toluene.[2][12] Laboratory-scale synthesis often employs the oxidation of toluene using a strong oxidizing agent like potassium permanganate.[13][14]

Industrial Synthesis: Toluene Oxidation

The commercial synthesis of benzoic acid involves the partial oxidation of toluene with air.[2][12] This reaction is typically catalyzed by cobalt and manganese naphthenates at elevated temperatures and pressures.[2][12] The process is highly efficient, with yields of benzoic acid reaching up to 98%.[2]

The logical workflow for the industrial synthesis of benzoic acid from toluene is depicted in the following DOT script.

Laboratory Synthesis from Toluene

A common laboratory preparation of benzoic acid involves the oxidation of toluene with potassium permanganate in an alkaline solution.[14] The reaction mixture is refluxed, and upon completion, the manganese dioxide byproduct is removed by filtration. The resulting potassium benzoate solution is then acidified to precipitate benzoic acid, which can be purified by recrystallization from hot water.[13][14]

Experimental Protocols

Extraction and Quantification of Benzoic Acid from Cranberries by HPLC

This protocol describes the extraction of benzoic acid from cranberries and its quantification using High-Performance Liquid Chromatography (HPLC).[15][16]

Materials:

-

Fresh or frozen cranberries

-

Methanol:water (70:30, v/v)

-

0.1 M Acetate buffer

-

Benzoic acid standard

-

Ultrasonic bath

-

Centrifuge

-

HPLC system with a C18 column and DAD detector

Procedure:

-

Sample Preparation: Homogenize a known weight of cranberries.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a flask.

-

Add 50 mL of methanol:water (70:30) solution.

-

Place the flask in an ultrasonic bath for 15 minutes.[16]

-

Centrifuge the mixture and collect the supernatant.

-

-

HPLC Analysis:

-

Mobile Phase: 0.1 M Acetate buffer/Methanol.

-

Column: C18 (5µm, 4.6 × 250 mm).

-

Column Temperature: 25°C.

-

Detector: DAD at 230 nm.

-

Flow Rate: 1 mL/min.

-

Injection Volume: 20 µL.

-

-

Quantification: Prepare a standard curve using known concentrations of benzoic acid. Compare the peak area of the sample to the standard curve to determine the concentration of benzoic acid.

The following DOT script illustrates the experimental workflow for the extraction and analysis of benzoic acid from cranberries.

Laboratory Synthesis of Benzoic Acid from Toluene

This protocol details the synthesis of benzoic acid from toluene using potassium permanganate.[17]

Materials:

-

Toluene

-

Potassium permanganate (KMnO₄)

-

Potassium hydroxide (KOH) solution (20%)

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Beakers

Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask, combine 5.1 g of toluene, 5 mL of 20% KOH solution, and 45 mL of distilled water.[17]

-

Equip the flask with a reflux condenser.

-

-

Oxidation:

-

Heat the mixture to reflux.

-

Slowly add 17.5 g of potassium permanganate in portions.[17]

-

Continue refluxing for 2.5 hours or until the purple color of the permanganate disappears.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

-

Transfer the filtrate to a beaker and cool in an ice bath.

-

-

Precipitation:

-

Slowly add concentrated HCl to the filtrate until the solution is acidic (test with litmus paper).

-

Benzoic acid will precipitate as a white solid.

-

-

Purification:

-

Collect the benzoic acid crystals by vacuum filtration.

-

Wash the crystals with cold water.

-

Recrystallize the crude benzoic acid from hot water to obtain pure crystals.

-

Conclusion

Benzoic acid is a naturally abundant compound found in a variety of plants and fermented foods, playing a crucial role in their preservation. Its biosynthesis in both plants and microorganisms proceeds through well-defined pathways originating from phenylalanine. The industrial synthesis of benzoic acid is a mature and efficient process, primarily relying on the catalytic oxidation of toluene. The experimental protocols provided in this guide offer practical methodologies for the extraction and synthesis of this important aromatic carboxylic acid, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. Determination of sorbic and benzoic acids as preservatives in some milk products by HPLC [journals.ekb.eg]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. fruitfast.com [fruitfast.com]

- 4. foodmanifest.com [foodmanifest.com]

- 5. Benzoic Acid - Molecule of the Month - May 2023 (HTML version) [chm.bris.ac.uk]

- 6. Benzoic Acid - Molecule of the Month - May 2023 (JSMol version) [chm.bris.ac.uk]

- 7. article.imrpress.com [article.imrpress.com]

- 8. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scientists uncover last steps for benzoic acid creation in plants - Purdue University [purdue.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. quora.com [quora.com]

- 15. ss-pub.org [ss-pub.org]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

Methodological & Application

Protocol for synthesizing 2-(o-Tolylcarbamoyl)benzoic acid from phthalic anhydride

Abstract

This application note details a robust and reproducible protocol for the synthesis of 2-(o-Tolylcarbamoyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds and functional materials. The synthesis involves the nucleophilic acyl substitution reaction between commercially available phthalic anhydride and o-toluidine. This document provides a comprehensive experimental procedure, characterization data, and a summary of quantitative results. The straightforward nature of this protocol makes it suitable for both academic research and industrial drug development settings.

Introduction

This compound, also known as N-(o-tolyl)phthalamic acid, belongs to the class of N-arylphthalamic acids. These compounds are valuable precursors in organic synthesis, serving as building blocks for a variety of heterocyclic systems and molecules with potential biological activity. The presence of both a carboxylic acid and an amide functional group allows for diverse subsequent chemical transformations. The synthesis described herein is an adaptation of the general method for producing N-substituted phthalamic acids from phthalic anhydride and primary amines.

Reaction Scheme

The synthesis proceeds via the ring-opening of phthalic anhydride by the nucleophilic attack of the amino group of o-toluidine.

Data Presentation

| Parameter | Value |

| Reactants | |